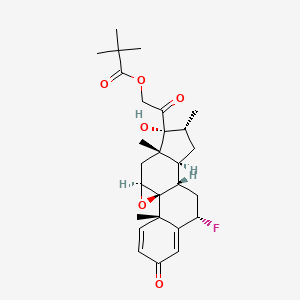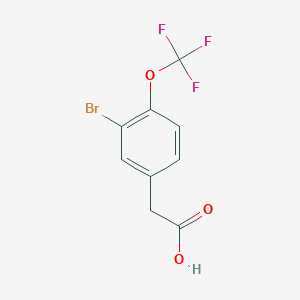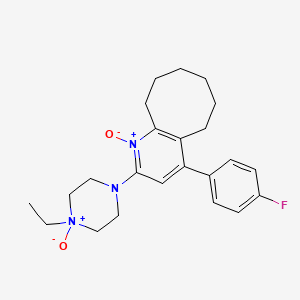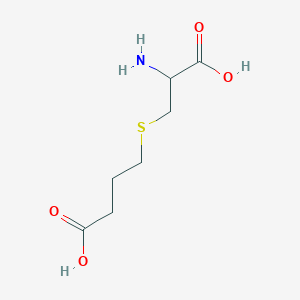
S-(3-Carboxypropyl)-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Carboxypropyl)-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a carboxypropyl group attached to the sulfur atom of cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Carboxypropyl)-cysteine typically involves the reaction of cysteine with a carboxypropylating agent. One common method is the reaction of cysteine with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the carbon atom of the bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: S-(3-Carboxypropyl)-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-(3-Carboxypropyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of S-(3-Carboxypropyl)-cysteine involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular redox balance and signaling pathways. The carboxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
S-(2-Carboxyethyl)-cysteine: Similar structure but with a shorter carboxyalkyl chain.
S-(4-Carboxybutyl)-cysteine: Similar structure but with a longer carboxyalkyl chain.
N-Acetylcysteine: A well-known cysteine derivative with acetylation at the amino group.
Uniqueness: S-(3-Carboxypropyl)-cysteine is unique due to its specific carboxypropyl group, which imparts distinct chemical and biological properties. This compound’s balance between hydrophilicity and hydrophobicity makes it particularly useful in various applications, distinguishing it from other cysteine derivatives.
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) |
InChI Key |
WNFNRNDFHINZLV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


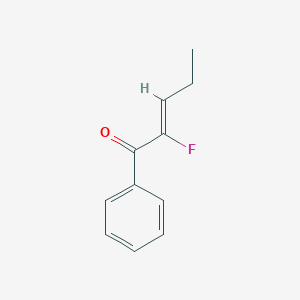
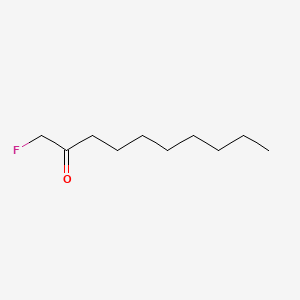
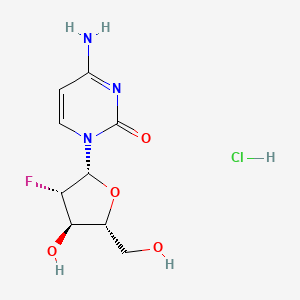
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
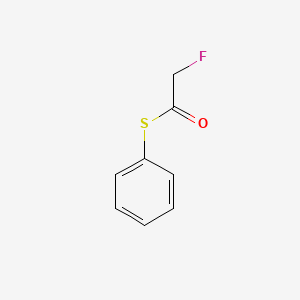
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
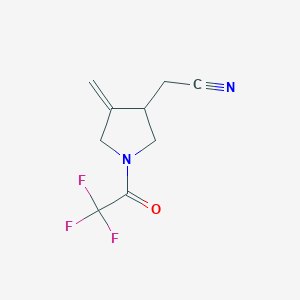
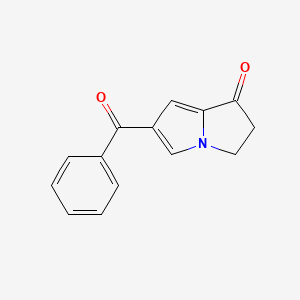
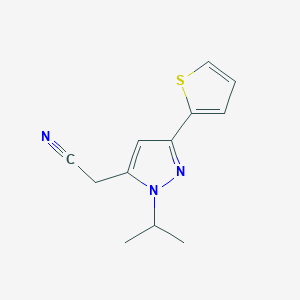

![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
